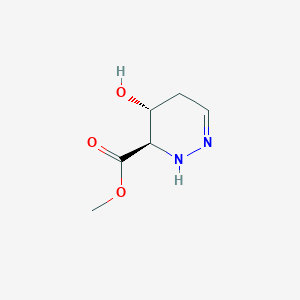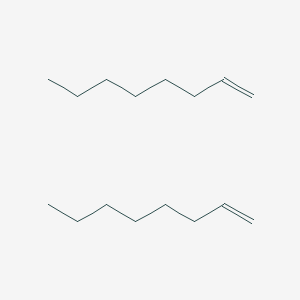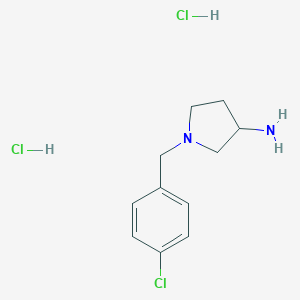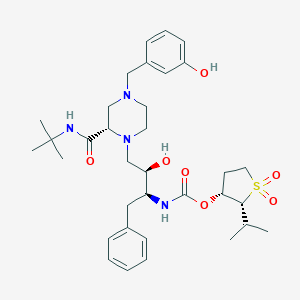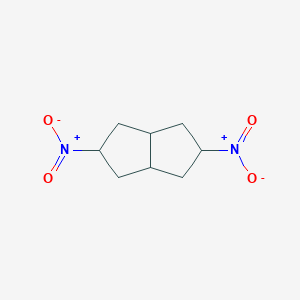
2,5-Dinitro-1,2,3,3a,4,5,6,6a-octahydropentalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dinitro-1,2,3,3a,4,5,6,6a-octahydropentalene is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a bicyclic nitro compound that is commonly used as a precursor in the synthesis of various organic compounds.
Mecanismo De Acción
The mechanism of action of 2,5-Dinitro-1,2,3,3a,4,5,6,6a-octahydropentalene is not well understood. However, it is believed that the compound may act as a radical initiator or a nitroalkene. This suggests that the compound may have potential applications in organic synthesis and polymerization reactions.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of 2,5-Dinitro-1,2,3,3a,4,5,6,6a-octahydropentalene. However, it is known that the compound is toxic and can cause skin irritation and respiratory problems upon exposure. Therefore, it is important to handle this compound with caution and follow appropriate safety protocols.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2,5-Dinitro-1,2,3,3a,4,5,6,6a-octahydropentalene in lab experiments is its unique properties, which make it a useful precursor for the synthesis of various organic compounds. However, the compound is also toxic and can pose a safety risk if not handled properly. Additionally, the synthesis of this compound can be challenging and requires specialized equipment and expertise.
Direcciones Futuras
There are several future directions for research on 2,5-Dinitro-1,2,3,3a,4,5,6,6a-octahydropentalene. One potential area of research is the development of new synthetic methods for the compound that are more efficient and sustainable. Additionally, the compound's potential applications in the development of new materials, such as liquid crystals and organic semiconductors, could be further explored. Finally, the biochemical and physiological effects of the compound could be studied in more detail to better understand its potential toxicity and safety risks.
Métodos De Síntesis
2,5-Dinitro-1,2,3,3a,4,5,6,6a-octahydropentalene can be synthesized through various methods. One of the commonly used methods is the nitration of 1,3-cyclohexadiene using a mixture of nitric acid and sulfuric acid. This method yields a mixture of isomers, including 2,5-Dinitro-1,2,3,3a,4,5,6,6a-octahydropentalene. The compound can be further purified through recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
2,5-Dinitro-1,2,3,3a,4,5,6,6a-octahydropentalene has been used in various scientific research applications. It has been studied as a potential precursor for the synthesis of various organic compounds, including polycyclic aromatic hydrocarbons and heterocycles. Additionally, this compound has been studied for its potential use in the development of new materials, such as liquid crystals and organic semiconductors.
Propiedades
Número CAS |
169525-06-8 |
|---|---|
Nombre del producto |
2,5-Dinitro-1,2,3,3a,4,5,6,6a-octahydropentalene |
Fórmula molecular |
C8H12N2O4 |
Peso molecular |
200.19 g/mol |
Nombre IUPAC |
2,5-dinitro-1,2,3,3a,4,5,6,6a-octahydropentalene |
InChI |
InChI=1S/C8H12N2O4/c11-9(12)7-1-5-2-8(10(13)14)4-6(5)3-7/h5-8H,1-4H2 |
Clave InChI |
PIDOIRCVMOYRIQ-UHFFFAOYSA-N |
SMILES |
C1C2CC(CC2CC1[N+](=O)[O-])[N+](=O)[O-] |
SMILES canónico |
C1C2CC(CC2CC1[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



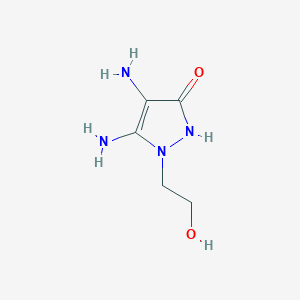
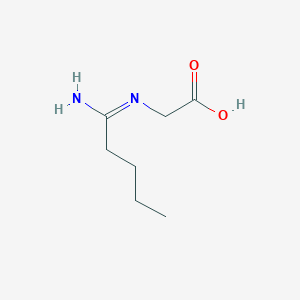
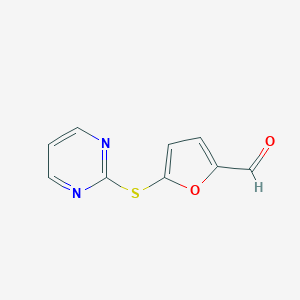

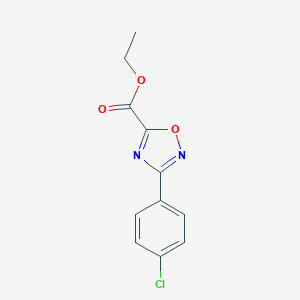

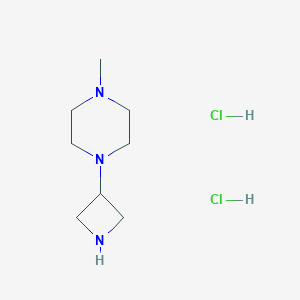
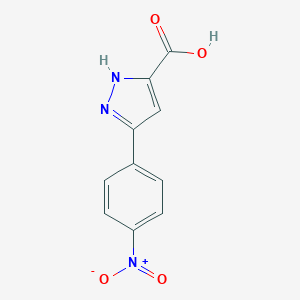
![[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(Z)-(4-methylpiperazin-1-yl)iminomethyl]-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate;pyrazine-2-carboxamide;pyridine-4-carbohydrazide](/img/structure/B61748.png)
![2-Methyl-3,4-dihydropyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B61750.png)
